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For Researchers, Scientists, and Drug Development Professionals

Introduction
Fluanisone is a typical antipsychotic drug belonging to the butyrophenone class of chemical

compounds. It is primarily utilized for its sedative and neuroleptic properties. While it has been

investigated for the management of schizophrenia and mania, its most common application is

in veterinary medicine as a component of the injectable neuroleptanalgesic formulation

Hypnorm, where it is combined with the potent opioid fentanyl.[1][2] This combination is widely

used to induce sedation and analgesia in laboratory animals for short surgical procedures.[1]

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and pharmacological characteristics of Fluanisone, with a focus

on its mechanism of action and the associated signaling pathways.

Chemical Structure and Physicochemical Properties
Fluanisone, with the IUPAC name 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-

yl]butan-1-one, is a synthetic compound with a well-defined chemical structure.[3] Its key

chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of Fluanisone
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Identifier Value

IUPAC Name
1-(4-fluorophenyl)-4-[4-(2-

methoxyphenyl)piperazin-1-yl]butan-1-one

CAS Number 1480-19-9

Molecular Formula C₂₁H₂₅FN₂O₂

Molecular Weight 356.44 g/mol

InChI Key IRYFCWPNDIUQOW-UHFFFAOYSA-N

Canonical SMILES
COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3

=CC=C(C=C3)F

Table 2: Physicochemical Properties of Fluanisone

Property Value

Melting Point 67.5-68.5 °C

Boiling Point 511.8 °C at 760 mmHg

Density 1.146 g/cm³

Solubility Soluble in DMSO

pKa (Predicted) Data not readily available

logP (Predicted) Data not readily available

Note: Experimental pKa and logP values for Fluanisone are not readily available in the cited

literature. Various computational methods can be employed for their prediction.[4]

Pharmacological Properties
The pharmacological effects of Fluanisone are primarily attributed to its antagonist activity at

several key neurotransmitter receptors in the central nervous system.

Mechanism of Action
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Fluanisone functions as an antagonist at the following receptors:

Dopamine D2 Receptors: Blockade of D2 receptors in the mesolimbic and mesocortical

pathways is a hallmark of typical antipsychotic drugs and is believed to be the primary

mechanism for their therapeutic effects in psychosis.

Serotonin 5-HT2A Receptors: Antagonism at 5-HT2A receptors is a characteristic of many

atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal

side effects and potential efficacy against the negative symptoms of schizophrenia.

Alpha-1 Adrenergic Receptors: Blockade of these receptors can lead to sedative effects and

orthostatic hypotension.

Table 3: Pharmacodynamic Profile of Fluanisone

Target Receptor Action Known Effects

Dopamine D2 Receptor Antagonist
Antipsychotic, potential for

extrapyramidal symptoms

Serotonin 5-HT2A Receptor Antagonist

Potential for reduced

extrapyramidal symptoms,

anxiolytic effects

Alpha-1 Adrenergic Receptor Antagonist Sedation, hypotension

Note: Specific binding affinities (Ki values) for Fluanisone at these receptors are not

consistently reported in publicly available literature.

Pharmacokinetics (Absorption, Distribution,
Metabolism, and Excretion - ADME)
Detailed pharmacokinetic data for Fluanisone as a single agent is limited in the available

literature. Its oral bioavailability has been noted to be a potential limitation. When used in

combination with fentanyl (Hypnorm), the formulation is typically administered via intramuscular

or intraperitoneal injection in animal models, bypassing first-pass metabolism.
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Information on the metabolism and excretion of Fluanisone is not extensively detailed in the

reviewed sources. For a related compound, flunarizine, the main metabolic pathways in animal

models include oxidative N-dealkylation and aromatic hydroxylation, with metabolites being

excreted in urine and feces, and undergoing enterohepatic circulation. Similar pathways may

be relevant for Fluanisone, but specific studies are required for confirmation.

Signaling Pathways
The antagonist action of Fluanisone at its target receptors interrupts the downstream signaling

cascades normally initiated by the endogenous ligands (dopamine, serotonin, and

norepinephrine/epinephrine).

Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o alpha

subunit. Activation of the D2 receptor by dopamine typically leads to the inhibition of adenylyl

cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking this

receptor, Fluanisone prevents this inhibitory effect, thereby modulating the activity of cAMP-

dependent protein kinases and downstream cellular responses.
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Dopamine D2 Receptor Signaling Pathway Antagonism by Fluanisone.

Serotonin 5-HT2A Receptor Signaling Pathway
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The 5-HT2A receptor is a GPCR that couples to the Gq/11 alpha subunit. Its activation by

serotonin stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the

release of intracellular calcium, while DAG activates protein kinase C (PKC). Fluanisone's

antagonism of the 5-HT2A receptor blocks this signaling cascade.

Serotonin 5-HT2A Receptor Signaling Pathway Blockade by Fluanisone.

Alpha-1 Adrenergic Receptor Signaling Pathway
Similar to the 5-HT2A receptor, alpha-1 adrenergic receptors are Gq/11-coupled GPCRs. Their

activation by norepinephrine or epinephrine initiates the PLC-mediated signaling cascade,

leading to the generation of IP3 and DAG, and subsequent increases in intracellular calcium

and activation of PKC. Fluanisone's antagonism at these receptors inhibits these downstream

effects.
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Alpha-1 Adrenergic Receptor Signaling Pathway Inhibition by Fluanisone.

Experimental Protocols
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Detailed, standardized experimental protocols for the synthesis and analysis of Fluanisone are

not widely available in the public domain. However, based on general chemical principles and

methods for similar compounds, the following outlines can be considered as a starting point for

laboratory investigation.

General Synthesis Workflow
The synthesis of Fluanisone, 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-

one, would likely involve the coupling of two key intermediates: a substituted butyrophenone

and a substituted piperazine. A plausible synthetic workflow is outlined below.

Starting Materials

Reaction

Product

Purification & Analysis

4-Chloro-1-(4-fluorophenyl)butan-1-one

Nucleophilic Substitution
(e.g., in the presence of a base

like K₂CO₃ and a solvent
like acetonitrile or DMF)

1-(2-Methoxyphenyl)piperazine

Fluanisone

Purification
(e.g., Recrystallization,

Column Chromatography)

Analysis
(e.g., HPLC, NMR, MS)
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General Synthetic Workflow for Fluanisone.

Note: This represents a generalized synthetic route. The specific reaction conditions, including

temperature, reaction time, and purification methods, would require optimization.

Analytical Method: Reversed-Phase High-Performance
Liquid Chromatography (RP-HPLC)
A general RP-HPLC method for the analysis of butyrophenones can be adapted for

Fluanisone. The following protocol provides a starting point for method development.

Table 4: General RP-HPLC Method for Butyrophenone Analysis

Parameter Description

Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase

A mixture of an aqueous buffer (e.g., phosphate

buffer, pH adjusted) and an organic modifier

(e.g., acetonitrile or methanol)

Elution Isocratic or gradient, to be optimized

Flow Rate Typically 1.0 mL/min

Detection

UV spectrophotometry at a wavelength of

maximum absorbance for Fluanisone (to be

determined, likely around 245 nm)

Injection Volume 10-20 µL

Temperature Ambient or controlled (e.g., 25 °C)

Method Development and Validation: This general method would require rigorous validation

according to ICH guidelines, including assessment of specificity, linearity, range, accuracy,

precision (repeatability and intermediate precision), detection limit, quantitation limit, and

robustness.
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Conclusion
Fluanisone is a pharmacologically active compound with a well-established role in veterinary

anesthesia and potential applications in human neuropsychiatric disorders. Its mechanism of

action as a multi-receptor antagonist, particularly at dopamine D2, serotonin 5-HT2A, and

alpha-1 adrenergic receptors, underpins its sedative and antipsychotic effects. While its

fundamental chemical and pharmacological properties are known, this technical guide

highlights the need for further research to fully characterize its quantitative physicochemical

properties, receptor binding affinities, and detailed pharmacokinetic profile. The provided

conceptual frameworks for its synthesis and analysis offer a foundation for researchers and

drug development professionals to further explore the therapeutic potential of Fluanisone and

its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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